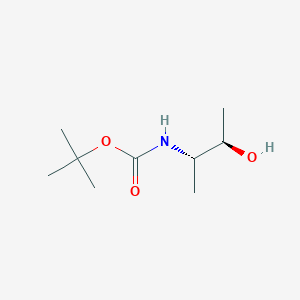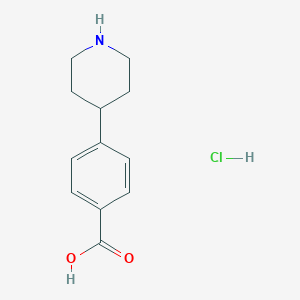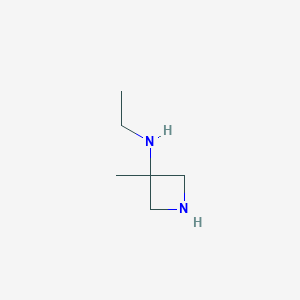
N-ethyl-3-methylazetidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-3-methylazetidin-3-amine (also known as EMA) is a chemical compound that belongs to the class of azetidines. EMA has been the subject of scientific research due to its potential applications in the field of medicine.
作用機序
The exact mechanism of action of EMA is not fully understood. However, it is believed that EMA acts by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn leads to an improvement in mood.
生化学的および生理学的効果
EMA has been shown to have a number of biochemical and physiological effects. In addition to its antidepressant-like effects, EMA has also been shown to have anxiolytic (anti-anxiety) effects. In a study conducted by Hasegawa et al., it was found that EMA reduced anxiety-like behavior in mice.
実験室実験の利点と制限
One of the advantages of using EMA in lab experiments is that it is relatively easy to synthesize. Additionally, EMA has been shown to have a high degree of selectivity for dopamine and norepinephrine reuptake inhibition. However, one of the limitations of using EMA in lab experiments is that its exact mechanism of action is not fully understood.
将来の方向性
There are a number of potential future directions for research on EMA. One area of research could focus on the development of more selective EMA analogs that have even higher selectivity for dopamine and norepinephrine reuptake inhibition. Another area of research could focus on the potential use of EMA in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, more research could be conducted on the long-term effects of EMA use, as well as its potential for abuse and addiction.
合成法
EMA can be synthesized using a variety of methods, including the reaction of N-ethyl-3-methylazetidine with ammonia and the reaction of N-ethyl-3-methylazetidine with hydrochloric acid. The most common method for synthesizing EMA is the reaction of N-ethyl-3-methylazetidine with ammonia in the presence of a catalyst.
科学的研究の応用
EMA has been the subject of scientific research due to its potential applications in the field of medicine. One of the most promising applications of EMA is its use as a potential antidepressant. In a study conducted by Kato et al., it was found that EMA exhibited antidepressant-like effects in mice. The study also found that EMA increased the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood.
特性
CAS番号 |
149696-15-1 |
|---|---|
製品名 |
N-ethyl-3-methylazetidin-3-amine |
分子式 |
C6H14N2 |
分子量 |
114.19 g/mol |
IUPAC名 |
N-ethyl-3-methylazetidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-3-8-6(2)4-7-5-6/h7-8H,3-5H2,1-2H3 |
InChIキー |
MPSVIRTVELVFSN-UHFFFAOYSA-N |
SMILES |
CCNC1(CNC1)C |
正規SMILES |
CCNC1(CNC1)C |
同義語 |
N-ETHYL-3-METHYL-3-AZETIDINAMINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)


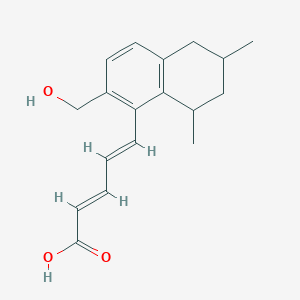
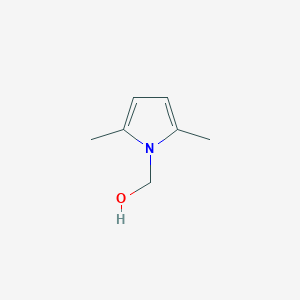
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)

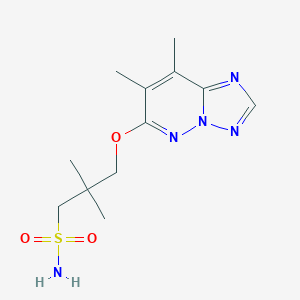
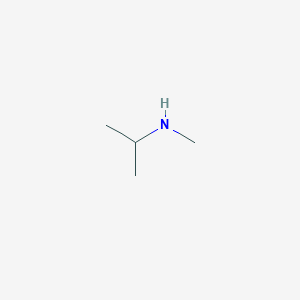
![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)
